molecular formula C5H3ClINO B13052972 2-Chloro-4-iodopyridine 1-oxide

2-Chloro-4-iodopyridine 1-oxide

Cat. No.: B13052972
M. Wt: 255.44 g/mol
InChI Key: MDRYOVNCUWZRJC-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyridine 1-oxide is an organohalide compound with the molecular formula C5H3ClINO. It is a derivative of pyridine, where the 2nd position is substituted with a chlorine atom, the 4th position with an iodine atom, and the nitrogen atom is oxidized to form an N-oxide. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodopyridine 1-oxide typically involves the halogenation of pyridine derivatives. One common method is the chlorination of 4-iodopyridine N-oxide using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodopyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

2-Chloro-4-iodopyridine 1-oxide has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The N-oxide group enhances its reactivity and ability to participate in redox reactions, which can affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-iodopyridine 1-oxide is unique due to the presence of both chlorine and iodine atoms, along with the N-oxide group. This combination of functional groups provides a versatile platform for various chemical transformations and enhances its utility in diverse research fields .

Properties

Molecular Formula

C5H3ClINO

Molecular Weight

255.44 g/mol

IUPAC Name

2-chloro-4-iodo-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClINO/c6-5-3-4(7)1-2-8(5)9/h1-3H

InChI Key

MDRYOVNCUWZRJC-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1I)Cl)[O-]

Origin of Product

United States

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